2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide
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Overview
Description
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide typically involves the reaction of benzyl chloride with 2-phenylethylamine in the presence of a base to form the intermediate 2-benzyl-1-(2-phenylethyl)piperidine. This intermediate is then reacted with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cholinergic and dopaminergic systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzyl-2-phenylethyl)piperidine
- 1-(2-phenoxyethyl)-4-(2-phenylethyl)piperidine hydrochloride
- 1-(1,1-dimethyl-2-phenylethyl)piperidine hydrochloride
Uniqueness
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
CAS No. |
18097-10-4 |
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Molecular Formula |
C20H26BrN |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-benzyl-1-(2-phenylethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C20H25N.BrH/c1-3-9-18(10-4-1)14-16-21-15-8-7-13-20(21)17-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H |
InChI Key |
MDIFUIJJGYSSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)CCC3=CC=CC=C3.Br |
Origin of Product |
United States |
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